molecular formula C22H16F3N3OS B303945 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

货号 B303945
分子量: 427.4 g/mol
InChI 键: DSRPIKJGHBXKGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

作用机制

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also inhibits the migration of B cells to lymphoid tissues, which is important for the development of B cell malignancies.
Biochemical and Physiological Effects:
3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated in animal studies, with no significant toxicities observed. In preclinical models of B cell malignancies, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown significant antitumor activity, with complete responses observed in some cases.

实验室实验的优点和局限性

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Its good pharmacokinetic properties and oral bioavailability make it suitable for in vivo studies. However, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans remain to be determined.

未来方向

There are several potential future directions for 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another potential application is the use of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, in patients with B cell malignancies.

合成方法

The synthesis of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materials. The key step involves the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with 4-(trifluoromethyl)benzaldehyde, followed by various functional group modifications to obtain the final product.

科学研究应用

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation, survival, and migration of malignant B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

产品名称

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

分子式

C22H16F3N3OS

分子量

427.4 g/mol

IUPAC 名称

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-13-12-16(22(23,24)25)17-18(26)19(30-20(17)27-13)21(29)28(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,26H2,1H3

InChI 键

DSRPIKJGHBXKGO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N

规范 SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。